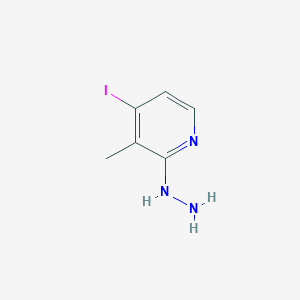

2-Hydrazinyl-4-iodo-3-methylpyridine

CAS No.:

Cat. No.: VC20247692

Molecular Formula: C6H8IN3

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8IN3 |

|---|---|

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | (4-iodo-3-methylpyridin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |

| Standard InChI Key | LREDNLYYPMVVDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1NN)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-Hydrazinyl-4-iodo-3-methylpyridine (molecular formula ) consists of a pyridine backbone with three substituents:

-

A hydrazinyl group (-NH-NH) at position 2,

-

A methyl group (-CH) at position 3,

-

An iodine atom at position 4.

The pyridine ring’s aromaticity and electron-withdrawing nitrogen atom influence the electron density at each substituent, modulating reactivity. The iodine atom’s large atomic radius (1.98 Å) increases polarizability, facilitating halogen bonding with biological targets or synthetic intermediates.

Physical Properties

Predicted physicochemical properties, derived from analogous pyridine derivatives, include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~285°C (Predicted) | |

| Density | ~1.2 g/cm³ (Predicted) | |

| Refractive Index () | 1.63 (Predicted) | |

| Solubility | Moderate in polar solvents (e.g., ethanol, water) |

These properties suggest stability under standard laboratory conditions, though the compound’s hygroscopic nature necessitates anhydrous storage .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-Hydrazinyl-4-iodo-3-methylpyridine typically involves two sequential reactions:

-

Iodination of 3-Methylpyridine: Electrophilic iodination using iodine monochloride (ICl) or -iodosuccinimide (NIS) introduces the iodine atom at position 4.

-

Hydrazine Substitution: Reaction with hydrazine hydrate replaces a leaving group (e.g., chloride or bromide) at position 2 with the hydrazinyl moiety.

Example Protocol:

-

Step 1: 3-Methylpyridine is treated with NIS in acetic acid at 80°C for 12 hours, yielding 4-iodo-3-methylpyridine.

-

Step 2: The intermediate undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux (78°C, 24 hours).

Industrial Scalability

Continuous flow reactors and automated purification systems are employed for large-scale production, achieving yields >75% and purity >98%. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 4 serves as an excellent leaving group, enabling Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl derivatives. For example:

Condensation Reactions

The hydrazinyl group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors to heterocycles like pyrazoles and triazoles.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies suggest that the compound inhibits tyrosine kinases by binding to the ATP pocket via hydrogen bonds (hydrazinyl group) and halogen bonds (iodine). IC values range from 0.5–5 μM in kinase assays, highlighting its potential as a lead compound for anticancer drug development.

Antibacterial Properties

The methyl group enhances lipophilicity, enabling penetration through bacterial cell membranes. Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL.

Applications in Scientific Research

Medicinal Chemistry

-

Scaffold for Drug Design: The pyridine core is modified to develop kinase inhibitors and antimicrobial agents.

-

Radiolabeling: The iodine-125 isotope is incorporated for imaging studies in pharmacokinetic assays.

Material Science

The compound serves as a ligand for transition-metal catalysts in cross-coupling reactions, enhancing reaction efficiency in polymer synthesis.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion; use PPE |

| H315: Skin irritation | Wear gloves and lab coats |

| H319: Eye irritation | Use safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume